molecular formula C13H16O3 B1629485 Ethyl 4-(2-methylphenyl)-3-oxobutanoate CAS No. 63968-26-3

Ethyl 4-(2-methylphenyl)-3-oxobutanoate

Cat. No.: B1629485
CAS No.: 63968-26-3
M. Wt: 220.26 g/mol
InChI Key: LSNACRPTDXLMJD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylphenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Diverse Chemical Structures

Ethyl 4-(2-methylphenyl)-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of chemical structures. For instance, it is used in the synthesis of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, it facilitates the production of pyrazole derivatives, as demonstrated by the synthesis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing its role in creating compounds with potential applications in medicinal chemistry (Naveen et al., 2021).

Antimicrobial and Antioxidant Properties

Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from this compound. A study on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate revealed its potential in antimicrobial activity, underscoring the compound's relevance in developing new therapeutic agents (Kariyappa et al., 2016). Furthermore, derivatives such as 4-hydroxycoumarin have been investigated for their growth-regulating activity on plants, indicating its utility in agricultural research (Stanchev et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2-methylphenyl)-3-oxobutanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to various biochemical effects . Additionally, this compound has been shown to bind to certain proteins, altering their function and activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can modulate cell signaling pathways, impacting cell proliferation, differentiation, and apoptosis. These effects are crucial in understanding the compound’s potential therapeutic applications and toxicological implications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 can result in enzyme inhibition, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range results in significant biochemical and cellular changes. Toxicological studies have also highlighted the potential for adverse effects at high doses, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(2-methylphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNACRPTDXLMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612438
Record name Ethyl 4-(2-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-26-3
Record name Ethyl 4-(2-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Hunsdiecker [Berichte, 75, 454 (1942)], 26 parts of ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate was stirred for 10 hours at room temperature with 100 parts ethanol and 6.8 parts of sodium ethoxide. The mixture was diluted with water and extracted with ether. The solvent was then evaporated to give ethyl 4-(2-methylphenyl)-3-oxobutanoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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